Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate

Regioselective Synthesis Spirocyclic Building Blocks Orthogonal Protection

Synthesis of rigid spirocyclic intermediates for kinase inhibitors or PROTACs is often hampered by poor regioselectivity and hazardous reagents. This compound provides the solution: - Orthogonal Boc protection at 7-position enables selective amine elaboration. - Scalable, patent-backed synthesis avoids hazardous reagents, ensuring reliable multi-kg supply. - Rigid 1,7-diazaspiro[3.5]nonane core improves ternary complex geometry in PROTAC linkers. Standard purity ≥97% (HPLC).

Molecular Formula C12H22N2O2
Molecular Weight 226.32
CAS No. 1180112-41-7
Cat. No. B592167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate
CAS1180112-41-7
Molecular FormulaC12H22N2O2
Molecular Weight226.32
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CCN2)CC1
InChIInChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-5-12(6-9-14)4-7-13-12/h13H,4-9H2,1-3H3
InChIKeyJXQPSCYGAWSTQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate: Spirocyclic Building Block


Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate (CAS 1180112-41-7) is a spirocyclic heterocyclic building block featuring a conformationally constrained 1,7-diazaspiro[3.5]nonane core protected with a tert-butyloxycarbonyl (Boc) group. Its rigid, three-dimensional spirocyclic framework, composed of a piperidine ring fused to an azetidine ring, provides unique steric and electronic properties advantageous in medicinal chemistry . The compound is widely used as an intermediate in the synthesis of kinase inhibitors, PROTACs, and other biologically active molecules, with a standard purity of ≥97% (HPLC) as verified by multiple commercial suppliers .

Spirocyclic building block with conformationally constrained 1,7-diazaspiro[3.5]nonane core
Boc protection at 7-position enables orthogonal functionalization with free azetidine nitrogen
Applied in kinase inhibitor and PROTAC synthesis workflows; verified high purity from multiple suppliers

Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate: Substitution Risks


In medicinal chemistry, spirocyclic building blocks are not interchangeable due to subtle but critical differences in ring size, nitrogen positioning, and protecting group strategy, which profoundly impact synthetic accessibility, downstream reactivity, and final drug properties. Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate offers a specific combination: a [3.5] spiro system, nitrogen atoms at the 1- and 7-positions, and a Boc protecting group on the 7-nitrogen . Attempts to substitute it with regioisomers (e.g., 1-carboxylate), alternative spiro sizes (e.g., [4.5] systems), or different protecting groups can lead to divergent synthetic routes, altered reactivity, and ultimately, failed campaigns [1]. The following evidence quantifies exactly where this compound demonstrates verifiable differentiation from its closest analogs.

Regioisomer Mismatch
The 1-carboxylate regioisomer (CAS 1216936-29-6) protects the azetidine nitrogen, inverting available synthetic handles and requiring a complete redesign of protection strategies.
Alternative Spiro Size
Different spiro systems (e.g., [4.5] or [5.5]) alter ring geometry and conformational preferences, which can shift target binding profiles and synthetic accessibility.
Protecting Group Variation
Switching to other protecting groups (e.g., Cbz, Fmoc) may introduce different deprotection conditions, affecting orthogonality and overall yield in multi-step sequences.

Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate: Evidence Comparison


Regioselective Boc Protection Enables Orthogonal Synthesis

Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate features Boc protection exclusively at the piperidine nitrogen (7-position), leaving the azetidine nitrogen (1-position) free for further functionalization. In contrast, the regioisomer tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate (CAS 1216936-29-6) protects the azetidine nitrogen, which fundamentally alters the available synthetic handles . This regioselective protection is critical for orthogonal synthesis strategies, enabling chemists to selectively modify one amine while leaving the other untouched .

Regioselective Boc Protection
Head-to-head
Boc at 7-position (piperidine) vs. 1-position (azetidine) in regioisomer; free amine site differs absolutely.
Orthogonal protection enables selective amine functionalization in synthetic routes.
Critical for synthetic route design; using wrong regioisomer forces pathway redesign.
Regioselective Synthesis Spirocyclic Building Blocks Orthogonal Protection

Scalable Synthetic Route for Industrial Production

A patented synthetic method for tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate claims a five-step process that avoids hazardous reagents (e.g., borane-dimethyl sulfide) and achieves a total yield suitable for industrial scale-up [1]. While specific yield values are redacted, the patent explicitly states the method 'mainly solves the technical problem that no method suitable for industrial synthesis exists at present' and 'has the advantages that raw materials are easy to obtain, the total yield is high, and the method is suitable for industrial production' [2]. In contrast, earlier synthetic routes to related spirocyclic amines often employ dangerous reagents and are limited to small laboratory scales with lower overall yields [1].

Scalable Synthetic Route
Class-level
Patented 5-step process avoids hazardous reagents (e.g., borane-dimethyl sulfide); reported high total yield suitable for industrial scale-up.
Supports reliable supply and cost-effective procurement at scale.
Patent-reported advantages; independent validation of scalability is recommended.
Process Chemistry Scale-Up Synthesis Pharmaceutical Intermediates

Rigid Scaffold Enhances Conformational Restraint

The 1,7-diazaspiro[3.5]nonane core provides a rigid, three-dimensional framework that restricts molecular flexibility, a feature highly valued in medicinal chemistry for improving target selectivity and metabolic stability. In the context of PROTAC design, rigid linkers like this spirocyclic scaffold can enhance degradation efficiency by pre-organizing the ternary complex geometry [1]. Physicochemical property predictions for tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate indicate a consensus Log P of 1.57, a topological polar surface area (TPSA) of 41.6 Ų, and a water solubility (Log S) of -1.79 (3.63 mg/mL) . These values suggest a favorable balance of lipophilicity and aqueous solubility for drug discovery applications . In comparison, more flexible, non-spirocyclic diamine linkers typically exhibit higher conformational entropy and may adopt multiple low-energy conformations, potentially reducing target engagement specificity.

Rigid Scaffold Properties
Class-level
Consensus Log P 1.57, TPSA 41.6 Ų, predicted Log S -1.79 (3.63 mg/mL). Spirocyclic core restricts conformational flexibility.
Conformational restriction may support selectivity and metabolic stability in drug candidates.
In silico predictions; experimental confirmation and PROTAC studies support rigidity benefits.
Conformational Restriction Physicochemical Properties PROTAC Linker Design

Validated High Purity Ensures Reproducibility

Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate is readily available from multiple reputable vendors with a consistently high standard purity of ≥97% as determined by HPLC, NMR, or GC . This level of purity is critical for reliable structure-activity relationship (SAR) studies and medicinal chemistry campaigns. In contrast, closely related spirocyclic building blocks may have lower commercial availability or are only offered at lower purities (e.g., 95%) without comprehensive analytical documentation, introducing uncertainty and potential variability in experimental outcomes .

Validated High Purity
Head-to-head
≥97% purity by HPLC, NMR, or GC from multiple vendors; compared to similar building blocks at 95% purity without full analytical documentation.
High purity reduces side reactions and ensures SAR confidence.
Procurement specification review ensures batch-to-batch reproducibility.
Building Block Purity Quality Control Reproducibility

Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate: Application Scenarios


Kinase Inhibitor Synthesis with Optimized Selectivity

The rigid 1,7-diazaspiro[3.5]nonane core, with its well-defined vector geometry and predicted favorable physicochemical properties (Log P 1.57, TPSA 41.6 Ų), serves as an ideal scaffold for the design of ATP-competitive kinase inhibitors . The free azetidine nitrogen (1-position) can be elaborated with diverse hinge-binding motifs, while the protected piperidine nitrogen (7-position) allows for late-stage diversification after Boc deprotection. This orthogonal protection strategy is essential for generating focused libraries of kinase inhibitors with improved selectivity and pharmacokinetic properties, as demonstrated by the use of related diazaspiro scaffolds in clinical candidates [1].

PROTAC Construction with Enhanced Degradation

Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate is a privileged intermediate for synthesizing rigid linkers in PROTAC design. The spirocyclic framework pre-organizes the ternary complex geometry, which can enhance target protein ubiquitination and degradation efficiency compared to flexible linkers . The protected amine functionalities provide convenient attachment points for conjugating an E3 ligase ligand and a target protein binder. Recent studies with 2,8-diazaspiro[4.5]decane linkers have demonstrated that such rigid scaffolds can yield orally bioavailable PROTACs with potent in vivo activity, highlighting the value of this compound class in targeted protein degradation .

Scalable Process for Pharmaceutical Intermediates

For process chemists and procurement specialists, the availability of a patented, industrially scalable synthetic route for tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate is a decisive advantage . The method avoids hazardous reagents (e.g., borane-dimethyl sulfide) and utilizes readily available raw materials, ensuring reliable supply and cost-effective production of this key building block. This scalability is a critical differentiator when selecting a spirocyclic core for late-stage lead optimization or preclinical development, where multi-kilogram quantities may be required .

Orthogonal Protecting Group Strategies

The specific regioselective Boc protection at the 7-position of the 1,7-diazaspiro[3.5]nonane scaffold enables orthogonal synthetic manipulation . Researchers can selectively deprotect the Boc group to reveal the piperidine amine for further functionalization, while the azetidine amine remains free (or can be independently protected). This level of control is not possible with the regioisomeric 1-carboxylate building block, which would invert the available synthetic handles . This makes tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate the building block of choice for complex synthetic sequences requiring precise control over amine reactivity.

Application
Selection Property
Validation Focus
Kinase inhibitor design
Rigid spirocyclic core with defined vector geometry
Selectivity profiling and pharmacokinetic property evaluation
PROTAC linker synthesis
Pre-organized ternary complex geometry via rigid scaffold
Degradation efficiency and oral bioavailability assessment in research models
Process-scale intermediate supply
Patented scalable route with safer reagent profile
Supply reliability and cost-effective scale-up for preclinical development
Orthogonal protection strategy
Regioselective Boc protection at piperidine nitrogen
Sequential amine functionalization control in complex synthetic sequences

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